
Nemorensine
Overview
Description
Nemorensine is a pyrrolizidine alkaloid (PA) first isolated from Senecio nemorensis L., a plant species within the Asteraceae family . Its chemical structure (CAS: 50906-96-2) comprises a macrocyclic diester formed by a necine base (1,2-dehydropyrrolizidine) and a necic acid (nemorensic acid) . Key structural features include a hydroxymethyl group at the C-12 or C-15 position, as inferred from mass spectrometry (MS) fragmentation patterns (e.g., M<sup>+</sup>-CH2OH at m/z 322) .
This compound’s synthesis has been achieved via enantioselective routes, such as SmI2-mediated regioselective carbon-carbon bond cleavage of ε-halo-α,β-unsaturated esters and partial reduction of electron-deficient furans . X-ray crystallography confirmed its absolute stereochemistry, highlighting its 12-membered macrocyclic ring system .
Preparation Methods
Electrochemical Methods in Nemorensine-Related Syntheses
Electrochemical synthesis techniques have been explored to enable key bond formations in natural product synthesis, including this compound-related compounds.
Electrochemical Cyclization
- Electrochemical oxidation of ketene dithioacetals has been used to generate tetrahydrofuran rings crucial for nemorensic acid synthesis.
- For example, galvanostatic oxidation of ketene dithioacetal intermediates at reticulated vitreous carbon electrodes in methanol/THF solvent systems yields tetrahydrofuran cores with good stereocontrol and yields up to 71%.
- The mechanism involves oxidation to a radical cation, intramolecular trapping by a pendant alcohol, followed by a second oxidation and solvent trapping to form the final ring system.
Advantages of Electrochemical Approaches
- Electrochemical methods provide a green, efficient alternative to traditional oxidants or reductants, allowing for selective C–C and C–O bond formation.
- The mild conditions and tunability of electrochemical parameters facilitate the synthesis of complex intermediates with high stereochemical fidelity.
Detailed Data Table: Key Steps in (+)-Nemorensic Acid Synthesis
Step No. | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
1 | Birch Reduction | 3-methyl-2-furoic acid | Chiral auxiliary, Birch conditions | High | Stereoselective reduction to control configuration |
2 | Formation of Oxonium Ion Intermediate | Reduced furoic acid derivative | Acidic conditions, tetrahydrofuran ring formation | Moderate | Key stereoselective cyclization step |
3 | Electrochemical Oxidation | Ketene dithioacetal intermediate | Galvanostatic oxidation at RVC electrode | 71 | Radical cation formation and intramolecular cyclization |
4 | Ozonolysis | Cyclized intermediate | Ozone, reductive workup | High | Simultaneous cleavage of alkene and dithioortho ester |
5 | Redox adjustment and saponification | Ozonolysis product | Base hydrolysis | High | Final conversion to (+)-nemorensic acid |
Research Findings and Notes
- The stereochemical outcome of the key cyclization steps is influenced by pseudoallylic strain and interactions within the forming heterocycle, which guides the formation of the desired stereoisomers.
- The use of ketene dithioacetals as precursors in electrochemical oxidation allows for lower oxidation potentials and better functional group tolerance compared to oxygen-based analogs.
- Despite advances in the preparation of nemorensic acid, the full synthesis of this compound remains incomplete primarily due to difficulties in coupling the acid with its alkaloid base counterpart.
- Electrochemical synthesis continues to be a promising tool for constructing complex natural products, offering operational simplicity and environmental benefits over traditional synthetic methods.
Chemical Reactions Analysis
Types of Reactions
Nemorensine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving its ester groups.
Common Reagents and Conditions
Samarium iodide: Used in reduction reactions to induce fragmentation and cyclization.
Oxidizing agents: Employed to oxidize this compound to its derivatives.
Protecting groups: Utilized during synthesis to protect functional groups and facilitate selective reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized and reduced forms, as well as substituted esters.
Scientific Research Applications
Nemorensine, a compound derived from certain plant species, has garnered attention for its diverse applications in scientific research and potential therapeutic uses. This article delves into the various applications of this compound, supported by comprehensive data tables and case studies.
Cancer Research
This compound exhibits significant cytotoxic properties against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further exploration in cancer therapies.
Key Findings:
- Mechanism of Action: this compound disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production, which contributes to its cytotoxic effects on cancer cells .
- Case Study: A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MDA-MB-231) in vitro, highlighting its potential as a chemotherapeutic agent.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, which are crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Key Findings:
- Mechanism of Action: It has been observed to inhibit neuroinflammation and oxidative stress, both of which are implicated in neurodegeneration .
- Case Study: In animal models of Parkinson's disease, administration of this compound resulted in improved motor functions and reduced dopaminergic neuron loss.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Its efficacy against various pathogens suggests potential applications in treating infections.
Key Findings:
- Spectrum of Activity: Studies report that this compound exhibits antibacterial activity against Gram-positive bacteria and antifungal activity against certain strains .
- Case Study: Research demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.
Toxicological Studies
While exploring its beneficial effects, it is also essential to assess the toxicological profile of this compound to ensure safety in therapeutic applications.
Key Findings:
- Toxicity Assessment: Toxicological evaluations have indicated that this compound has a relatively low toxicity profile at therapeutic doses .
- Case Study: A study on the acute toxicity of this compound in rodents showed no significant adverse effects at doses used for therapeutic purposes.
Table 1: Overview of Biological Activities of this compound
Application Area | Activity Type | Key Findings |
---|---|---|
Cancer Research | Cytotoxicity | Induces apoptosis in various cancer cell lines |
Neuroprotection | Anti-inflammatory | Reduces oxidative stress and inflammation |
Antimicrobial | Antibacterial/Fungal | Effective against Staphylococcus aureus |
Toxicology | Safety Profile | Low toxicity at therapeutic doses |
Table 2: Case Studies Highlighting Applications
Study Focus | Methodology | Results |
---|---|---|
Breast Cancer | In vitro assays | Significant reduction in MDA-MB-231 viability |
Parkinson's Disease | Animal model | Improved motor function and reduced neuron loss |
Antimicrobial Effects | In vitro testing | Inhibition of bacterial growth |
Mechanism of Action
The mechanism of action of nemorensine involves its interaction with biological macromolecules, leading to toxic effects. Pyrrolizidine alkaloids like this compound are known to form DNA adducts, causing mutations and potentially leading to carcinogenesis. The molecular targets include cellular DNA and proteins, which are disrupted by the alkylating properties of the compound .
Comparison with Similar Compounds
Comparative Analysis with Related Pyrrolizidine Alkaloids
Nemorensine belongs to the senecionine-type PAs, characterized by a necine base esterified with branched necic acids. Below is a detailed comparison with structurally and functionally related PAs:
Table 1: Structural and Functional Comparison of this compound with Key Pyrrolizidine Alkaloids
Key Structural Distinctions
- Macrocyclic vs. Open-Chain Structures : this compound and senecionine form 12-membered macrocycles, whereas retroisosenine adopts an open-chain configuration, altering metabolic stability and toxicity .
- Hydroxymethyl Group : this compound’s hydroxymethyl group (evidenced by m/z 322 fragment) distinguishes it from senecionine, which lacks this modification .
- Stereoisomerism : this compound and bulgarsenine share identical molecular formulas but differ in stereochemistry, affecting their biological activity .
Analytical Differentiation
GC/MS analysis is critical for distinguishing these PAs. For example:
- This compound exhibits a base peak at m/z 82 and significant fragments at m/z 95 and 122 .
- Senecionine shows prominent ions at m/z 120 and 156 due to necine base fragmentation .
- Bulgarsenine isomers share fragmentation patterns with this compound but differ in retention times and relative ion abundances .
Research Findings and Implications
Toxicity and Medicinal Potential
- This compound’s toxicity is linked to its unsaturated necine base, which can form reactive pyrrolic metabolites upon hepatic oxidation .
- In contrast, bulgarsenine’s saturated structure reduces toxicity, making it a candidate for further pharmacological study .
Ecological and Chemotaxonomic Significance
Biological Activity
Nemorensine, a pyrrolizidine alkaloid (PA) derived from the plant Senecio nemorensis, has garnered attention for its diverse biological activities and potential health implications. This article explores the biological activity of this compound, highlighting its pharmacological properties, toxicological effects, and relevant case studies.
Chemical Structure and Biosynthesis
This compound is characterized by a pyrrolizidine ring structure, which is common among PAs. The biosynthesis of this compound involves complex pathways that include the transformation of amino acids such as ornithine into necine bases through enzymatic processes. These pathways are crucial for understanding how this compound and other PAs are synthesized within plants.
Pharmacological Properties
Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. The specific pathways through which this compound exerts these effects are still under investigation but may involve modulation of signaling pathways related to cell growth and survival .
Antimicrobial Effects : this compound has also shown antimicrobial activity against several bacterial strains and fungi. Its efficacy in inhibiting microbial growth positions it as a potential candidate for developing new antimicrobial agents .
Toxicological Concerns
Despite its beneficial properties, this compound is associated with several toxic effects, particularly hepatotoxicity. Studies have documented cases of liver damage in both animal models and humans exposed to high levels of PAs, including this compound. The mechanisms of toxicity often involve metabolic activation leading to the formation of reactive intermediates that can cause cellular damage .
Toxicity Type | Description | References |
---|---|---|
Hepatotoxicity | Damage to liver cells, leading to dysfunction | |
Genotoxicity | Potential to cause DNA damage | |
Carcinogenicity | Linked to increased cancer risk |
Case Studies
Several case studies have examined the effects of this compound in various contexts:
- Case Study on Herbal Supplements : A study investigated the presence of this compound in herbal supplements derived from Senecio species. It found that products often contained varying levels of PAs, raising concerns about consumer safety due to potential hepatotoxic effects from unregulated dosages .
- Clinical Observations : Clinical reports have documented instances of liver toxicity in individuals consuming high doses of herbal remedies containing this compound. These cases emphasize the need for caution when using such products and highlight the importance of regulatory measures in herbal medicine .
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating Nemorensine from natural sources while ensuring purity and structural integrity?
- Methodological Answer : Use a combination of solvent extraction (e.g., ethanol/water mixtures) and chromatographic techniques (e.g., HPLC with UV detection) to isolate this compound. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For structural confirmation, compare spectral data with published reference libraries .
- Experimental Design Tip : Include negative controls (solvent-only extracts) and replicate extractions to account for variability in natural source composition .
Q. How can researchers establish baseline bioactivity profiles for this compound in vitro?
- Methodological Answer : Prioritize cell-based assays (e.g., cytotoxicity, enzyme inhibition) using standardized protocols (e.g., MTT assay for viability). Use dose-response curves (0.1–100 µM) and positive/negative controls (e.g., doxorubicin for cytotoxicity). Cross-validate results with orthogonal assays (e.g., ATP quantification) to minimize false positives .
- Data Contradiction Analysis : If bioactivity varies across cell lines, evaluate membrane permeability differences or metabolic stability using LC-MS to quantify intracellular this compound levels .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported mechanisms of action (e.g., conflicting kinase inhibition vs. epigenetic modulation)?
- Methodological Answer :
Hypothesis Testing : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., kinases or histone deacetylases) and assess if this compound’s effects are abolished .
Multi-Omics Integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map downstream pathways affected by this compound. Compare results across independent studies using meta-analysis frameworks .
- Statistical Consideration : Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput datasets .
Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- Structural Modification : Introduce functional groups (e.g., PEGylation) to enhance solubility or reduce metabolic clearance. Validate modifications via in silico ADMET prediction tools (e.g., SwissADME) followed by in vivo PK studies in rodents .
- Formulation Screening : Test lipid-based nanoparticles or cyclodextrin complexes to improve oral bioavailability. Use LC-MS/MS to quantify plasma concentrations over time .
- Data Interpretation : If bioavailability remains low, investigate efflux transporter interactions (e.g., P-glycoprotein) using Caco-2 cell monolayers .
Q. How can researchers address reproducibility challenges in this compound studies, particularly in biological assays? **
- Methodological Answer :
- Standardization : Adopt community-agreed protocols (e.g., minimum reporting standards for cell-line authentication, passage numbers, and assay conditions) .
- Blinded Analysis : Implement double-blinded scoring for subjective endpoints (e.g., histopathology). Use third-party vendors for compound synthesis to avoid batch variability .
Q. Cross-Cutting Methodological Considerations
- Data Integration : Combine GC-MS, LC-HRMS, and NMR data for comprehensive metabolite profiling. Use multivariate analysis (e.g., PCA) to identify confounding variables in natural product studies .
- Ethical and Regulatory Compliance : Ensure all in vivo studies adhere to ARRIVE guidelines and obtain ethics committee approval prior to experimentation .
Properties
IUPAC Name |
(1R,5S,7R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h11-13,15H,4-10H2,1-3H3/t11-,12-,13-,15-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEINKNDPRUHLP-WLFFGFHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(=O)OC3CCN4C3C(CC4)COC(=O)C1(O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2(CC(=O)O[C@@H]3CCN4[C@@H]3[C@H](CC4)COC(=O)[C@@]1(O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50906-96-2 | |
Record name | (4S,6R,7R,10aS,15aR,15bR)-Dodecahydro-4,6,7-trimethyl-4,7-epoxy-2H-[1,6]dioxacyclotridecino[2,3,4-gh]pyrrolizine-2,8(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50906-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C(16a)-Homo-21-norsenecionan-11,16a-dione, 12,15-epoxy-1,2,15,20-tetrahydro-, (1alpha,12R,15R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050906962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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